3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide
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Overview
Description
3-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 4-methoxyaniline with chloroacetyl chloride to form 4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of isothiocyanate to form the thiophene ring. Finally, the carboxamide group is introduced using propan-2-amine.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes controlling temperature, pressure, and the use of catalysts to ensure the purity and consistency of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperazine ring play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative without the thiophene and carboxamide groups.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures but different substituents.
Piperazine-based drugs: Other piperazine derivatives used in pharmaceuticals.
Uniqueness: 3-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(propan-2-yl)thiophene-2-carboxamide stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its simpler counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for the development of new drugs, materials, and chemical processes.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-propan-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-14(2)20-19(23)18-17(8-13-27-18)28(24,25)22-11-9-21(10-12-22)15-4-6-16(26-3)7-5-15/h4-8,13-14H,9-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRWPPHNXYWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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